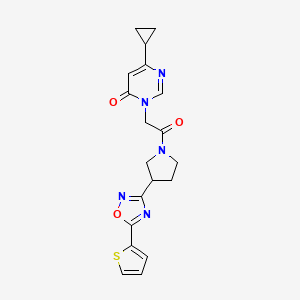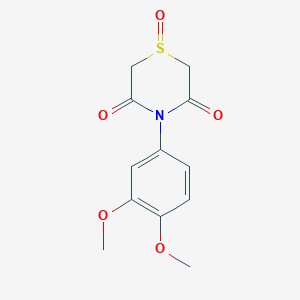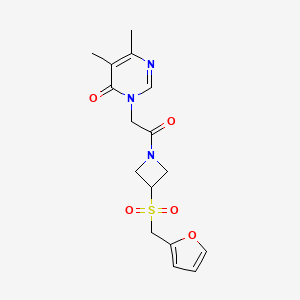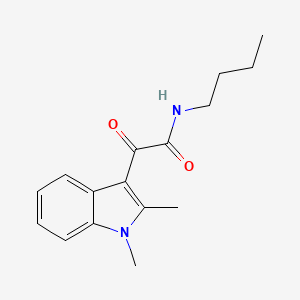![molecular formula C12H7ClF3N5 B2851379 3-氯-2-[3-(1H-吡咯-1-基)-1H-1,2,4-三唑-1-基]-5-(三氟甲基)吡啶 CAS No. 303144-56-1](/img/structure/B2851379.png)
3-氯-2-[3-(1H-吡咯-1-基)-1H-1,2,4-三唑-1-基]-5-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, and a pyridine ring. These are all heterocyclic compounds, which are often found in biologically active molecules. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the heterocyclic rings through cyclization reactions. For instance, the pyrrole ring could be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis, both of which involve the reaction of a 1,4-diketone with an amine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For instance, the pyrrole ring is aromatic and therefore relatively stable, but it can be made to undergo reactions such as electrophilic substitution .科学研究应用
Antitumor Activity
This compound has shown potential in antitumor activity. The presence of the 1H-pyrrol-1-yl group can be crucial for the interaction with biological targets. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, such as the HeLa cancer cell line, using assays like the MTT assay . The specific interactions with cellular components can lead to the inhibition of tumor growth or induce apoptosis in cancer cells.
Antimicrobial and Antibacterial Properties
Compounds with imidazole rings, which are structurally similar to the triazole ring in our compound, are known for their antimicrobial properties. They can act against a broad spectrum of bacteria by interfering with the synthesis of the bacterial cell wall or nucleic acids . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Applications
The triazole and pyrrol groups in the compound may contribute to antiviral properties. Similar structures have been reported to show inhibitory activity against various viruses, including influenza and Coxsackie viruses. They can work by inhibiting viral replication or by preventing the virus from entering host cells .
Anti-inflammatory Uses
The compound’s structural features suggest potential anti-inflammatory applications. Imidazole derivatives are known to inhibit the production of pro-inflammatory cytokines and can be used to treat conditions like rheumatoid arthritis . The compound could be modified to enhance its anti-inflammatory properties for therapeutic use.
Antidiabetic Potential
Imidazole and triazole derivatives have been explored for their antidiabetic effects, which involve the modulation of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling . The compound could be investigated for its ability to improve insulin sensitivity or reduce blood glucose levels.
Antifungal and Antihelmintic Effects
The compound’s chemical structure is conducive to antifungal and antihelmintic activities. Compounds with similar structures have been used to treat fungal infections and parasitic worms by disrupting their metabolic pathways or reproductive cycles .
Role in Plant Growth and Development
Derivatives of indole, which share a common motif with our compound, play a significant role in plant growth and development. For example, indole-3-acetic acid is a plant hormone involved in processes like cell division and elongation . The compound could be studied for its effects on plant physiology and its potential use in agriculture.
Chemical Synthesis and Drug Development
The diverse functional groups present in the compound make it a valuable synthon for the synthesis of various pharmaceuticals. It can serve as a building block for the development of drugs with multiple therapeutic effects, as seen with other heterocyclic compounds .
安全和危害
未来方向
The study of heterocyclic compounds is a vibrant field of research in medicinal chemistry, and there are likely to be many opportunities for future work on compounds like this one. This could include efforts to optimize its synthesis, to explore its reactivity, or to investigate its potential as a therapeutic agent .
属性
IUPAC Name |
3-chloro-2-(3-pyrrol-1-yl-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5/c13-9-5-8(12(14,15)16)6-17-10(9)21-7-18-11(19-21)20-3-1-2-4-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDMTQMVRQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2851296.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2851298.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2851302.png)



![9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2851307.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)
![N-(4-acetylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2851314.png)
![2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)
